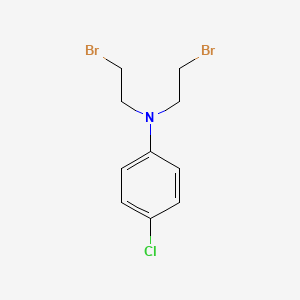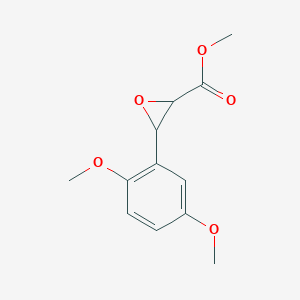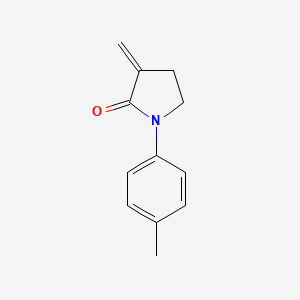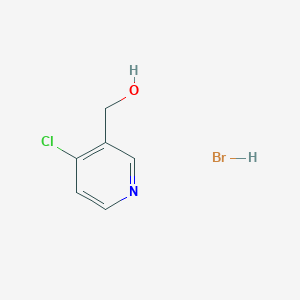![molecular formula C17H17N3O2 B13996634 1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) CAS No. 69391-95-3](/img/structure/B13996634.png)
1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) is a chemical compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) typically involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions to ensure high yields . The obtained bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and safety of the final product.
化学反応の分析
Types of Reactions
1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
- **1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
- **1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)
Uniqueness
1,1’-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to other triazene derivatives. Its ability to form stable covalent bonds with biological molecules makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
69391-95-3 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
1-[4-[(4-acetyl-N-methylanilino)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H17N3O2/c1-12(21)14-4-8-16(9-5-14)18-19-20(3)17-10-6-15(7-11-17)13(2)22/h4-11H,1-3H3 |
InChIキー |
ZDGXLHILGUBZKN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N=NN(C)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)

![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)




![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)


![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)



